N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Dimethoxyphenyl Moiety: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
In medicine, N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has potential applications as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for therapeutic development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
- 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide
Uniqueness
N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it versatile in various applications.
Properties
Molecular Formula |
C22H25N3O5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H25N3O5/c1-29-18-9-8-15(12-19(18)30-2)21(27)23-10-11-24-22(28)16-13-20(26)25(14-16)17-6-4-3-5-7-17/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
CEYSTIXSIZCDEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.